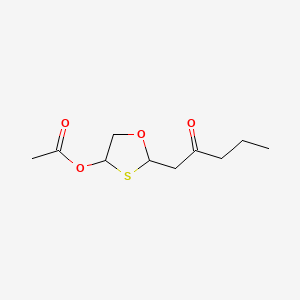

![molecular formula C11H11N3O B599217 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1246891-69-9](/img/structure/B599217.png)

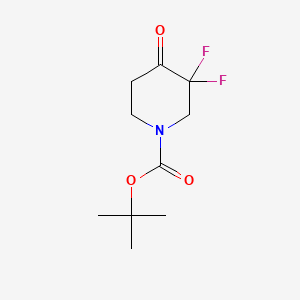

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is a novel heterocyclic compound . It is part of a series of compounds that have been designed and synthesized for potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to obtain 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .科学的研究の応用

Synthesis of Biologically Important Compounds : A study by Zheng et al. (2014) focused on synthesizing 1,2,4-triazolo[1,5-a]pyridines, biologically significant compounds, through a metal-free oxidative N-N bond formation process. This strategy enables the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton, demonstrating the compound's utility in creating biologically relevant structures (Zheng et al., 2014).

Development of Novel Derivatives : Palamarchuk et al. (2019) explored the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. This demonstrates the compound's potential in developing new chemical derivatives with possible applications in various fields (Palamarchuk et al., 2019).

Efficient One-Pot Synthesis : Zanatta et al. (2010) reported a simple and efficient one-pot synthesis of tetrahydrooxazolo[3,2-a]pyridines. This method offers high purity and very good yields, indicating the compound's efficiency in chemical synthesis processes (Zanatta et al., 2010).

Pharmaceutical Applications : A study by Chrovian et al. (2018) utilized a similar compound in the synthesis of P2X7 antagonists, showing potential applications in mood disorder treatments. This highlights the compound's relevance in pharmaceutical research (Chrovian et al., 2018).

Optimization for Medical Use : Hirose et al. (2017) described the design and synthesis of tetrahydrooxazolo[4,5-c]pyridines as metabotropic glutamate receptor modulators. These compounds showed potential as oral antidepressants, demonstrating the compound's application in developing therapeutic agents (Hirose et al., 2017).

特性

IUPAC Name |

2-pyridin-2-yl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-5-13-8(3-1)11-14-9-7-12-6-4-10(9)15-11/h1-3,5,12H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHPSDHKTMCYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1OC(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678531 |

Source

|

| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine | |

CAS RN |

1246891-69-9 |

Source

|

| Record name | 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

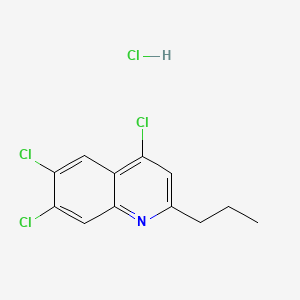

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

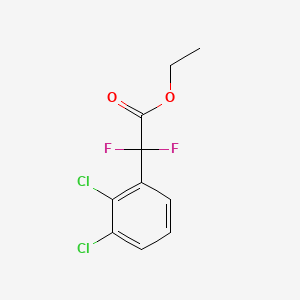

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

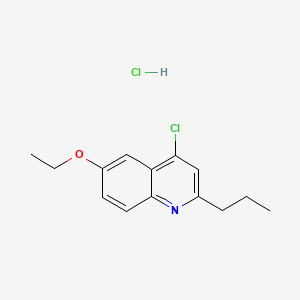

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)